5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole
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Overview
Description
5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with a 5-chloro group and a 4-methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole typically involves the reaction of 5-chloro-1H-tetrazole with 4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxyaniline.
Substitution: Formation of 5-azido-1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole or 5-thiocyanato-1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole.
Scientific Research Applications
5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole: Lacks the chloro substituent, which may affect its reactivity and biological activity.
5-chloro-1H-tetrazole: Lacks the 4-methoxyphenylmethyl group, which may influence its solubility and interaction with biological targets.
4-methoxybenzyl chloride: Used as a starting material in the synthesis of the target compound.
Uniqueness
5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole is unique due to the presence of both the chloro and 4-methoxyphenylmethyl groups, which confer specific chemical and biological properties. The combination of these substituents can enhance its reactivity in synthetic applications and its potential efficacy in medicinal applications.
Properties
IUPAC Name |
5-chloro-1-[(4-methoxyphenyl)methyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c1-15-8-4-2-7(3-5-8)6-14-9(10)11-12-13-14/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWGMAHTEOVSID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NN=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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